8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride
Description
Chemical Structure and Properties
8-Oxa-2,6-diaza-spiro[4.5]decan-7-one hydrochloride (CAS: 1389264-35-0) is a spirocyclic compound featuring a unique bicyclic framework. Its molecular formula is C₇H₁₂N₂O₂·HCl, with a molecular weight of 216.65 g/mol. The structure comprises a seven-membered oxaza ring fused to a five-membered diaza ring, forming a spiro junction at the central carbon atom. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .
The compound is commercially available (e.g., ECHEMI) as a chemical intermediate for drug discovery, agrochemicals, and organic synthesis .
Properties
IUPAC Name |
8-oxa-2,6-diazaspiro[4.5]decan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-6-9-7(2-4-11-6)1-3-8-5-7;/h8H,1-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZDWVJXBSMUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-26-5 | |
| Record name | 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Condensation to Form Spirocyclic Core
- The condensation involves reacting derivatives of formula II and III (precursors with amino and oxo functionalities) in solvents such as acetonitrile, methyl ethyl ketone, tetrahydrofuran, dimethylformamide, ethanol, or propanol.
- Reaction temperature is maintained between 80°C and 100°C.
- Acid formed during condensation is neutralized by acid acceptors like alkali carbonates or triethylamine.
- The crude product is purified by chromatographic methods or salt formation followed by crystallization.
Nitration and Reduction
- A protected enamine intermediate is nitrated using nitrating agents in solvents such as dimethoxyethane (DME).
- The nitrated intermediate is then reduced by hydride reducing agents such as lithium borohydride or sodium borohydride without isolating the intermediate.
- This step converts the nitrated enamine to a protected piperidine derivative.
Deprotection and Alkylation
Cyclization and Lactam Formation
- The alkylated intermediate is converted to a sulfonate salt by reaction with sulfonic acids.
- Subsequent reduction and cyclization yield the lactam structure characteristic of 8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one.
- The free base can then be converted to the hydrochloride salt by reaction with hydrochloric acid.
Alternative Synthetic Route via Amino Alcohol Cyclization
- Amino alcohols can be heated in excess ethyl carbonate solvent with catalytic amounts of sodium methylate or ethylate.
- The reaction proceeds with gradual distillation of the formed alcohol, increasing the boiling point from 70-75°C to 125°C, indicating reaction progress.
- This method yields spirocyclic compounds by intramolecular cyclization, forming the 1-oxa-2-oxo 3,8-diaza spiro[4.5]decane core.
Solvent and Reaction Medium Considerations
- Solvent mixtures of benzene hydrocarbons (toluene or xylene) with tertiary amides (dimethylformamide or dimethylacetamide) in a 2:1 ratio are preferred for reactions involving halogenated derivatives.
- Alcohol solvents such as ethanol or isopropanol are also used but may lead to slower reaction rates and lower yields.
- Acid-base neutralization during reactions is crucial to maintain reaction efficiency and product purity, typically employing alkali metal carbonates or tertiary amines.
Purification Techniques
- Purification of the spirocyclic compounds is achieved by crystallization or chromatographic methods (e.g., chromatoflash on silica gel).
- Salt formation with mineral or organic acids (e.g., hydrochloric acid) followed by crystallization improves compound stability and purity.
- Washing and filtration steps with aqueous acid/base and salt solutions are used to remove impurities and isolate the hydrochloride salt.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Condensation | Derivatives II + III; solvent (acetonitrile, DMF); 80-100°C; acid acceptor (carbonate, triethylamine) | Spirocyclic intermediate | Neutralization of acid formed essential |
| 2 | Nitration | Nitrating agent; solvent (DME) | Protected nitro-enamine intermediate | Intermediate not isolated |
| 3 | Reduction | Lithium or sodium borohydride | Protected piperidine | One-pot with nitration |
| 4 | Deprotection | Hydrogen gas, palladium catalyst | Free amine compound | Catalytic hydrogenation |
| 5 | Alkylation (Michael addition) | Michael acceptor (acrylate) | Alkylated intermediate | Introduction of substituents |
| 6 | Salt formation | Sulfonic acid | Sulfonate salt intermediate | Precipitation for purification |
| 7 | Cyclization & Reduction | Reducing agents, cyclization conditions | Lactam forming 8-Oxa-2,6-diaza-spiro[4.5]decan-7-one | Formation of core lactam ring |
| 8 | Hydrochloride salt formation | HCl | This compound | Final purified salt form |
Research Findings and Advances
- Recent methodologies emphasize one-pot procedures merging ring-opening and oxygen migration reactions under transition-metal-free conditions to access 6-oxa-spiro[4.5]decane derivatives, potentially adaptable for 8-oxa-2,6-diaza derivatives.
- Improved synthetic routes reducing the number of steps and increasing yields have been patented, highlighting efficient nitration-reduction sequences and selective salt precipitations to streamline production.
- The choice of protecting groups (e.g., benzyl carbamate) and solvents significantly influences the yield and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Scientific Research Applications
Pharmacological Applications
-
Therapeutic Potential :
- Bronchodilator Activity : Compounds similar to 8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride have been studied for their bronchodilator effects, which could be beneficial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Analgesic Properties : Research indicates that this class of compounds may exhibit analgesic effects, making them candidates for pain management therapies .
- Drug Formulation :
- Biodegradable Implants :
Case Studies
- Preclinical Studies on Bronchodilator Effects :
- Analgesic Activity Assessment :
Mechanism of Action
The mechanism of action of 8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations :
Physicochemical and Pharmacological Comparisons
Solubility and Stability :
- The hydrochloride salt of the target compound improves aqueous solubility compared to neutral spiro analogs (e.g., spiro[4.5]decan-7-one identified in Stevia rebaudiana fractions) .
- Intramolecular hydrogen bonding in analogs like the dioxaspiro compound stabilizes the crystal lattice but may reduce solubility in non-polar media.
Biological Activity
8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride is a synthetic compound that has attracted attention in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of spirocycles, characterized by a bicyclic structure where two rings share a single atom. This structural feature contributes to its distinct chemical and biological properties. The molecular formula for this compound is with a molecular weight of approximately 168.21 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of various enzymes and receptors, which can lead to diverse physiological effects. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Potential against various bacterial strains.
- Anticancer Properties : In vitro studies suggest its efficacy in inhibiting cancer cell proliferation.
- Neuromodulatory Effects : Interactions with muscarinic receptors have been documented, indicating possible applications in neurodegenerative conditions.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.
Anticancer Activity
Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. A notable study indicated that it induces apoptosis in cancer cells through the activation of specific signaling pathways related to cell death and survival.
In Vitro Studies
A series of in vitro assays were conducted to assess the biological activity of this compound:
| Study Focus | Methodology | Findings |
|---|---|---|
| Antimicrobial Efficacy | Disk diffusion method | Inhibition zones observed against E. coli and S. aureus |
| Anticancer Activity | MTT assay on HeLa cells | Significant reduction in cell viability at concentrations > 10 µM |
| Neuromodulation | Binding affinity studies on M1/M2 receptors | High affinity for M1 receptors; potential for cognitive enhancement |
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the therapeutic potential of this compound:
- Animal Models : Studies involving rodent models have shown promising results regarding its neuroprotective effects.
- Behavioral Assessments : Tests indicated improvements in memory and learning tasks when administered prior to cognitive challenges.
Q & A
Q. What are the recommended synthetic routes for 8-Oxa-2,6-diaza-spiro[4.5]decan-7-one hydrochloride, and what key intermediates should be prioritized?
The synthesis of spirocyclic compounds like 8-Oxa-2,6-diaza-spiro[4.5]decan-7-one hydrochloride typically involves multi-step reactions. For example, structurally similar spiro compounds are synthesized via cyclization of ketones with amines or hydrazines, followed by oxidation or functional group transformations. Key intermediates include cyclopentanone derivatives (for spiro ring formation) and protected amine/oxa groups to ensure regioselectivity . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-oxidized species or ring-opening byproducts.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Chromatography : High-performance liquid chromatography (HPLC) using reverse-phase columns (e.g., Chromolith or Purospher® STAR) can resolve impurities, especially polar degradation products .
- Spectroscopy : Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches, while nuclear magnetic resonance (NMR) confirms spirocyclic geometry via distinct proton coupling patterns (e.g., axial vs. equatorial protons in the spiro ring) .
- Mass spectrometry (LC-MS) : Validates molecular weight and detects trace impurities (e.g., hydrochloride counterion loss during ionization) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves (inspected for integrity) and flame-retardant lab coats to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrochloride aerosols.
- Spill management : Neutralize acid spills with sodium bicarbonate and collect residues in chemically resistant containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
Discrepancies in NMR data often arise from dynamic effects (e.g., ring puckering in the spiro system) or solvent-dependent conformational changes. For example, axial-equatorial proton exchange in the diaza ring can lead to averaged signals. Strategies include:
- Variable-temperature NMR : To slow conformational exchange and resolve splitting .
- Computational modeling : Density functional theory (DFT) simulations can predict coupling constants and validate assignments .
- Comparative analysis : Cross-reference with structurally validated analogs (e.g., GABA-analogous spirocyclic esters) .
Q. What mechanistic insights explain low yields in the final hydrochloride salt formation step?
Low yields during salt formation may result from:
- Counterion competition : Excess chloride ions (from HCl) can displace weakly bound anions (e.g., trifluoroacetate) in intermediate steps, leading to incomplete crystallization .
- Solvent polarity : Hydrochloride salts often precipitate better in polar aprotic solvents (e.g., acetonitrile) than in THF or DCM.
- Hydrate formation : Monitor for hydrate impurities (via Karl Fischer titration) that reduce crystallinity .
Q. How does the spirocyclic architecture influence biological activity, and what computational tools can predict structure-activity relationships (SAR)?
The spiro system imposes conformational rigidity, which can enhance binding selectivity to target proteins (e.g., enzymes with deep active sites). Computational approaches include:
- Molecular docking : Use software like AutoDock to simulate interactions with receptors (e.g., GABAA or kinase targets) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (oxa group) and hydrophobic regions (spiro ring) .
- Free-energy perturbation (FEP) : Quantify the impact of structural modifications (e.g., substituting diaza with triaza groups) on binding affinity .
Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during large-scale synthesis?
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak®) to separate enantiomers and optimize mobile-phase composition .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key cyclization steps to enhance enantioselectivity .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .
Q. How can researchers validate the stability of this compound under physiological conditions for in vitro studies?
- pH stability assays : Incubate the compound in buffers (pH 4–8) and analyze degradation via LC-MS. Hydrochloride salts are prone to hydrolysis at alkaline pH .
- Light exposure testing : UV-vis spectroscopy can detect photooxidation products (e.g., nitroso derivatives) .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to guide storage conditions (e.g., desiccants for hygroscopic samples) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
